

Methoxyphedrine vs. mephedrone: a comparative pharmacological study.

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Compound of Interest

Compound Name: Methoxyphedrine

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A Comparative Pharmacological Study: Methoxyphedrine and Mephedrone

A detailed analysis of the pharmacological profiles of **methoxyphedrine**, with a focus on its prevalent isomer 4-methoxymethcathinone (methedrone), and the well-documented synthetic cathinone, mephedrone. This guide synthesizes available experimental data to provide a comparative overview for researchers, scientists, and drug development professionals.

This report presents a comparative pharmacological examination of **methoxyphedrine** and mephedrone. Due to the limited availability of specific pharmacological data for **methoxyphedrine**, this guide focuses on its prominent and more studied isomer, 4-methoxymethcathinone, also known as methedrone. The analysis contrasts the pharmacodynamics and pharmacokinetics of methedrone with the extensively researched synthetic cathinone, mephedrone (4-methylmethcathinone).

Executive Summary

Mephedrone and methedrone are structurally related synthetic cathinones that exhibit psychostimulant properties through their interaction with monoamine neurotransmitter systems. Both compounds act as non-selective substrates for monoamine transporters, leading to the release of dopamine, serotonin, and norepinephrine. However, key differences in their potencies and effects on these systems result in distinct pharmacological profiles. Mephedrone generally displays a more potent and balanced effect on dopamine and serotonin release,

whereas methedrone shows a preference for serotonin release with comparatively weaker effects on dopamine. These differences are reflected in their behavioral effects observed in preclinical studies.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data on the interaction of mephedrone and methedrone with monoamine transporters.

Compound	Dopamine Transporter (DAT)	Serotonin Transporter (SERT)	Norepinephrine Transporter (NET)
Mephedrone	- Ki (nM): Not explicitly found in searches- IC50 (μM) for uptake inhibition: 5.9[1][2]	- Ki (nM): Not explicitly found in searches- IC50 (μM) for uptake inhibition: 19.3[1][2]	- Ki (nM): Not explicitly found in searches- IC50 (μM) for uptake inhibition: 1.9[1][2]
Methedrone (4-MeOMC)	- Ki (nM): Not available in searched literature	- Ki (nM): Not available in searched literature	- Ki (nM): Not available in searched literature

Table 1: Comparative in vitro binding affinities (Ki) and uptake inhibition (IC50) of Mephedrone and Methedrone at human monoamine transporters. Lower values indicate higher affinity/potency.

Compound	Dopamine (DA) Release EC50 (nM)	Serotonin (5-HT) Release EC50 (nM)	Norepinephrine (NE) Release EC50 (nM)
Mephedrone	49.1 - 51[3]	118.3 - 122[3]	58 - 62.7[3]
Methedrone (4-MeOMC)	881[4]	195[4]	Potent NE releaser, specific EC50 not provided[4]

Table 2: Comparative
in vitro
neurotransmitter
releasing potencies
(EC50) of
Mephedrone and
Methedrone in rat
brain synaptosomes.
Lower values indicate
higher potency.

Experimental Protocols

Radioligand Binding Assays

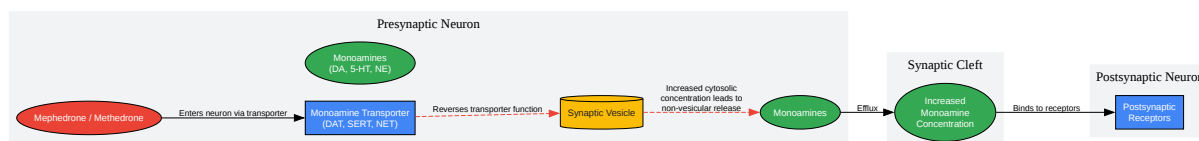
Detailed protocols for radioligand binding assays to determine the affinity (K_i values) of compounds for monoamine transporters were not explicitly available in the searched literature for direct comparison of mephedrone and methedrone. Generally, these assays involve incubating cell membranes expressing the target transporter with a radiolabeled ligand and varying concentrations of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined and then converted to a K_i value using the Cheng-Prusoff equation.

In Vitro Neurotransmitter Release Assays

The neurotransmitter-releasing properties of mephedrone and methedrone were assessed using synaptosomes prepared from rat brain tissue.[4]

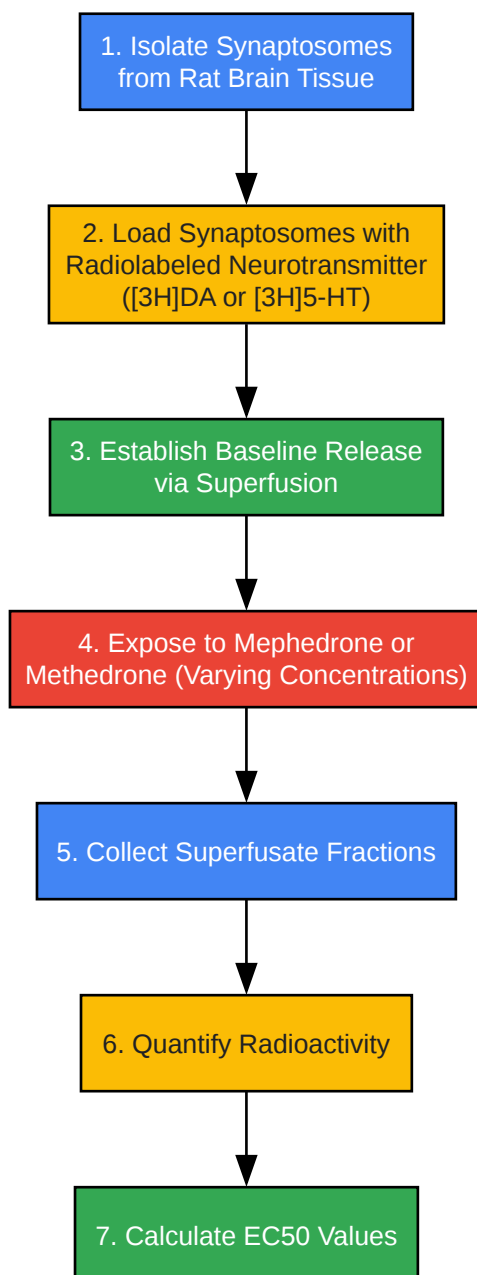
- **Synaptosome Preparation:** Brain tissue (e.g., striatum for dopamine, hippocampus for serotonin) is homogenized in a sucrose buffer and subjected to differential centrifugation to isolate synaptosomes, which are resealed nerve terminals.
- **Radiolabel Loading:** Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [3H]dopamine or [3H]serotonin) to allow for its uptake into the vesicles.
- **Superfusion:** The loaded synaptosomes are then placed in a superfusion apparatus and continuously washed with a physiological buffer to establish a stable baseline of spontaneous neurotransmitter release.
- **Drug Exposure:** The test compound (mephedrone or methedrone) at various concentrations is added to the superfusion buffer.
- **Fraction Collection and Analysis:** Fractions of the superfusate are collected at regular intervals, and the amount of radioactivity in each fraction is quantified using liquid scintillation counting.
- **Data Analysis:** The drug-evoked release is calculated as a percentage of the total neurotransmitter content in the synaptosomes. EC50 values, representing the concentration of the drug that produces 50% of its maximal releasing effect, are then determined from concentration-response curves.

Mandatory Visualization



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Caption: Mechanism of action for monoamine releasing agents like mephedrone and methedrone.



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Caption: Experimental workflow for in vitro neurotransmitter release assays.

Comparative Pharmacological Profiles

Mephedrone

Mephedrone is a potent, non-selective substrate for monoamine transporters, meaning it is taken up into the presynaptic neuron and triggers the release of neurotransmitters.[4] It demonstrates a relatively balanced profile in its ability to release both dopamine and serotonin, with a slightly greater effect on serotonin release.[4] In vivo studies in rats have shown that mephedrone administration leads to significant increases in extracellular levels of both dopamine and serotonin in brain regions associated with reward and mood.[5] This dual action is thought to contribute to its characteristic psychostimulant and empathogenic effects. Behaviorally, mephedrone induces hyperlocomotion and can produce anxiolytic-like effects in animal models.[6]

Methoxyphedrine (as Methedrone)

Methedrone also functions as a non-selective substrate for monoamine transporters.[6] However, in vitro data indicates that it is a significantly less potent dopamine releaser compared to mephedrone, with an EC50 value approximately 17 times higher.[4] Conversely, it is a more potent serotonin releaser than a dopamine releaser.[4] This pharmacological profile suggests that methedrone's effects may be more dominated by serotonergic activity. In vivo studies in mice have shown that methedrone, similar to mephedrone, causes marked hyperlocomotion.[6] However, in contrast to mephedrone, methedrone induced anxiogenic-like actions in the elevated plus-maze test.[6] Furthermore, while both drugs increased dopamine levels in the nucleus accumbens and striatum, methedrone produced a more pronounced increase in serotonin levels in the hippocampus and striatum.[6]

Conclusion

The available pharmacological data reveals distinct profiles for mephedrone and its methoxy-analogue, methedrone. While both act as monoamine releasing agents, mephedrone exhibits a more balanced and potent effect on both dopamine and serotonin systems. In contrast, methedrone is a less potent dopamine releaser and displays a pharmacological profile skewed towards serotonergic activity. These differences in their interaction with monoamine transporters likely underlie the observed variations in their behavioral effects, particularly concerning anxiety-like behaviors in preclinical models. The lack of comprehensive receptor binding affinity data for methedrone highlights an area for future research to enable a more complete and quantitative comparison of these two synthetic cathinones.

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